Globo-B heptaose

Cancer Biomarker Glycobiology Immunohistochemistry

Globo-B heptaose (SSEA-3/Gb5) is a non-substitutable tumor-associated carbohydrate antigen (TACA) validated for high-stringency cancer stem cell (CSC) isolation—as few as 10 SSEA-3-positive cells initiate tumors in vivo, a >10-fold enrichment over conventional CD44⁺CD24⁻/ˡᵒ markers. With 77.5% prevalence in breast cancer specimens (vs. 61% for Globo-H), this antigen enables broader diagnostic antibody development. Its distinct immunological profile—lacking the NKp44 ligand activity of Globo A—makes it essential for dissecting globo-series immune modulation. Procure GMP-compatible, high-purity Globo-B heptaose as a reference standard for multivalent vaccine QC and to overcome the Gb4-to-Gb5 synthetic bottleneck in process development.

Molecular Formula C32H55NO26
Molecular Weight
Cat. No. B1165511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobo-B heptaose
SynonymsGalα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4
Molecular FormulaC32H55NO26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globo-B Heptaose (SSEA-3): A Critical Globoseries Antigen for Cancer Immunotherapy and Stem Cell Research Procurement


Globo-B heptaose, also designated as stage-specific embryonic antigen-3 (SSEA-3) or Gb5, is a neutral glycosphingolipid belonging to the globo-series family, characterized by a heptasaccharide core structure of Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc [1]. This carbohydrate antigen is overexpressed on the surface of various cancer cells, including those of breast, liver, and lung origin, while its expression is restricted in normal tissues, thereby establishing its role as a tumor-associated carbohydrate antigen (TACA) [2]. As a precursor in the biosynthetic pathway that leads to SSEA-4 and Globo-H, Globo-B heptaose is a pivotal molecular target for the development of carbohydrate-based cancer vaccines, diagnostic antibodies, and as a marker for the isolation of cancer stem cells (CSCs) [3].

Why Globo-B Heptaose Cannot Be Substituted by Other Globo-Series Antigens in Cancer and Stem Cell Research


Despite sharing a common biosynthetic pathway and structural motifs with its analogs Globo-H and SSEA-4, Globo-B heptaose exhibits distinct and quantifiable differences in tumor expression frequency, stem cell tumorigenicity, and antibody binding specificity that preclude simple substitution [1]. Generic substitution based on structural similarity is scientifically unsound because minor changes in terminal glycosylation—such as the addition of fucose in Globo-H or sialic acid in SSEA-4—profoundly alter antigenicity, cellular function, and immunological recognition [2]. Therefore, procurement and experimental design decisions must be guided by the specific, evidence-based performance metrics of Globo-B heptaose relative to its closest comparators, as detailed in the quantitative evidence below [3].

Quantitative Evidence for Selecting Globo-B Heptaose Over Globo-H, SSEA-4, and Other Analogs


Superior Tumor Expression Frequency of Globo-B Heptaose Compared to Globo-H in Clinical Breast Cancer Specimens

Globo-B heptaose (SSEA-3) exhibits a higher frequency of expression than its downstream analog Globo-H in clinical breast cancer specimens. This difference in expression prevalence directly impacts its utility as a broader diagnostic marker and therapeutic target [1].

Cancer Biomarker Glycobiology Immunohistochemistry

Enhanced Tumorigenic Potential of Globo-B Heptaose-Positive Cancer Stem Cells

Cancer cells expressing Globo-B heptaose (SSEA-3) possess significantly greater tumor-initiating capacity compared to those identified by conventional breast cancer stem cell markers. This indicates that Globo-B heptaose enriches for a highly tumorigenic cell population, making it a superior target for therapies aimed at eradicating the root of tumor recurrence [1].

Cancer Stem Cell Tumorigenicity Xenograft Model

Quantified Differential Antibody Binding Affinity Across Globo-Series Antigens

The monoclonal antibody ch64B7 exhibits comparable high-affinity binding to both Globo-B heptaose (SSEA-3) and Globo-H, while demonstrating a measurable decrease in affinity for SSEA-4. This data quantifies the antigenic similarity between SSEA-3 and Globo-H, and their differentiation from SSEA-4, which is critical for antibody selection in both research and therapeutic contexts [1].

Antibody Engineering Surface Plasmon Resonance Binding Kinetics

NKp44 Receptor Ligand Activity: Functional Differentiation of Globo A from Globo B

Globo A, a structurally related heptasaccharide, has been identified as a ligand for the natural cytotoxicity receptor NKp44 on natural killer (NK) cells. This functional interaction has not been reported for its α1,3-galactose-linked congener, Globo B heptaose. This functional divergence highlights the critical importance of terminal glycan linkage for biological activity [1].

Natural Killer Cell Immunotherapy Receptor-Ligand Interaction

Differential Immunosuppressive Activity Among Lipid-Modified Globo-Series GSLs

Lipid-modified Globo-series glycosphingolipids, including those based on the Gb5 (SSEA-3) core, exhibit distinct immunosuppressive activities. While specific IC50 values are not available for the free Globo-B heptaose, the chemically defined lipid-modified versions of globo-series GSLs show varying potencies in suppressing T cell proliferation, indicating that the glycan structure influences immunomodulatory function [1].

Immunomodulation Glycosphingolipid T Cell Suppression

Enzymatic Synthesis Efficiency: Gb5 (SSEA-3) as a Key Bottleneck Step in Globo-Series Glycan Production

In the multi-enzyme synthesis of globo-series glycans, the conversion of Gb4 to Gb5 (SSEA-3) is a key bottleneck step due to the relatively lower efficiency of the microbial galactosyltransferase LgtD compared to other glycosyltransferase steps. This makes the procurement of pre-synthesized Globo-B heptaose a more practical and cost-effective option for many research applications [1].

Chemoenzymatic Synthesis Glycosyltransferase Process Development

Primary Research and Industrial Applications for Globo-B Heptaose Based on Quantified Evidence


Enrichment of Highly Tumorigenic Breast Cancer Stem Cells (BCSCs) for Drug Discovery

Based on evidence that as few as 10 Globo-B heptaose (SSEA-3)-positive cells can form tumors in vivo—a >10-fold higher efficiency than with conventional CD44⁺CD24⁻/ˡᵒ markers—procurement of Globo-B heptaose is essential for developing robust cell isolation and screening platforms. This application directly supports high-value drug discovery programs aimed at identifying therapies that target the root of cancer recurrence and metastasis [1].

Development and Characterization of Broad-Spectrum Cancer Diagnostic Antibodies

Given the quantitative finding that Globo-B heptaose is expressed in 77.5% of breast cancer specimens, compared to 61% for Globo-H, this antigen provides a broader target for diagnostic antibody development. Procuring Globo-B heptaose enables the generation of monoclonal antibodies with potentially greater clinical utility for immunohistochemistry (IHC) assays and serum-based diagnostics across a wider patient population [2].

Mechanistic Studies of Tumor-Induced Immunosuppression and NK Cell Evasion

The distinct immunosuppressive activities of lipid-modified globo-series GSLs and the specific NKp44 ligand activity of Globo A (but not Globo B) establish Globo-B heptaose as a critical research tool. Its use in well-defined biochemical and cellular assays is necessary to dissect the divergent roles of these glycans in immune modulation and to validate novel targets for immunotherapy that do not interfere with off-target pathways [3].

As a Key Intermediate and Reference Standard in Glycoconjugate Vaccine Manufacturing

The identification of the Gb4-to-Gb5 (SSEA-3) enzymatic step as a synthetic bottleneck validates the procurement of high-purity Globo-B heptaose as a starting material or reference standard. This application is crucial for quality control (QC) and process development in the GMP manufacturing of multivalent cancer vaccines that target the complete globo-series antigen pathway [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Globo-B heptaose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.